molecular formula C13H9F3N2O3 B2413151 Methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxylate CAS No. 478063-65-9

Methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxylate

Cat. No. B2413151
Key on ui cas rn: 478063-65-9
M. Wt: 298.221
InChI Key: JALFIXNOXKTDJX-UHFFFAOYSA-N
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Patent
US08916566B2

Procedure details

A solution of methyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate (15.20 g, 52.7 mmol) in N,N-dimethylformamide dimethylacetal (150 mL) was heated at reflux for 2 h. After that time, the reaction was cooled to room temperature and then on an ice water bath. The product was collected by filtration to give methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylate (13.7 g, 87%) as pale yellow crystals.

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:20])[C:3](=[N:8][NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=1)[C:4]([O:6][CH3:7])=[O:5].[CH3:21]OC(OC)N(C)C>>[O:1]=[C:2]1[CH:20]=[CH:21][N:9]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:17])([F:18])[F:19])[CH:11]=2)[N:8]=[C:3]1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
O=C(C(C(=O)OC)=NNC1=CC(=CC=C1)C(F)(F)F)C
Name
Quantity
150 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=NN(C=C1)C1=CC(=CC=C1)C(F)(F)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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